molecular formula C13H19NO4 B2903154 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid CAS No. 2408971-15-1

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid

Cat. No. B2903154
CAS RN: 2408971-15-1
M. Wt: 253.298
InChI Key: YNWJOFHWCNLHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid, also known as MPAA, is a chemical compound with potential applications in scientific research. This compound belongs to a class of molecules known as azetidinones, which have been studied for their various biological activities.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid in lab experiments is its ease of synthesis. This compound can be easily synthesized using standard laboratory techniques. In addition, this compound has been shown to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid. One area of interest is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound, which may provide insights into the development of new cancer therapies. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, warrants further investigation. Overall, this compound is a promising compound with potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid involves the reaction of 3-azetidinone with 4-pentynoic acid in the presence of a suitable catalyst. The reaction proceeds via a ring-opening mechanism, resulting in the formation of this compound. This synthesis method has been reported in various research papers and can be easily reproduced in a laboratory setting.

Scientific Research Applications

2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-6-10(11(15)16)9-7-14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWJOFHWCNLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(CC#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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